![molecular formula C10H7FN4 B1526522 2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile CAS No. 1249650-30-3](/img/structure/B1526522.png)
2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile
Overview
Description
2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile (2-APFBN) is an organic compound with a wide range of applications in the fields of science and technology. It is a versatile compound that can be used in various synthetic reactions and processes, as well as in biomedical research.
Scientific Research Applications
Anticancer Activity
Compounds derived from fluorobenzo[b]pyrans, which can be related to the chemical class of 2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile, have been synthesized and evaluated for their anticancer properties. These compounds demonstrate anticancer activity at low concentrations compared to reference drugs, such as 5-fluorodeoxyuridine, against human cancer cell lines including lung, breast, and CNS cancers (Hammam et al., 2005).
Synthesis of Heterocyclic Compounds
A novel synthesis route for substituted 2-amino-4-quinazolinones has been described, starting from 2,6-difluoro-4-methoxybenzonitrile, suggesting a potential pathway involving substitution and hydrolysis steps that might align with derivatives of 2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile. This process yields various o-fluorobenzoic acid derivatives, which are then condensed with N,N-disubstituted guanidines followed by base-promoted ring closure to afford 2-amino-4-quinazolinone derivatives (Fray et al., 2006).
Antimicrobial Activity
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been explored. These novel compounds, likely sharing structural characteristics with 2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile, exhibited excellent antimicrobial activity in vitro, highlighting their potential as leads for the development of new antimicrobial agents (Puthran et al., 2019).
Chemical Synthesis Techniques
Chemoselective synthesis of arylated benzo[h]quinolines has been achieved using reactions that involve compounds like 2-cyanomethylbenzonitrile. The process involves sequential intermolecular and intramolecular bond formation, delivering chemoselectively produced benzo[h]quinolines. This methodology could potentially be applied to derivatives of 2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile for the synthesis of novel heterocyclic compounds with high yield under microwave irradiation (Singh et al., 2014).
properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-2-1-3-9(7(8)6-12)15-5-4-10(13)14-15/h1-5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOBYOVNLTYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-pyrazol-1-yl)-6-fluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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